

An In-depth Technical Guide to 2-Chloropropiophenone: Properties, Synthesis, and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropiophenone, with the IUPAC name 2-chloro-1-phenylpropan-1-one, is a halogenated ketone that serves as a versatile intermediate in organic synthesis.[1][2] Its chemical structure, featuring a phenyl ring, a carbonyl group, and a chlorine atom on the alphacarbon, imparts a unique reactivity profile that makes it a valuable precursor for the synthesis of a variety of organic compounds, including pharmaceuticals and other fine chemicals.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloropropiophenone**, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity.

Physical and Chemical Properties

The physical and chemical properties of **2-Chloropropiophenone** are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of 2-Chloropropiophenone



Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ ClO	[1][2]
Molecular Weight	168.62 g/mol	[1][2]
CAS Number	6084-17-9	[1][2]
IUPAC Name	2-chloro-1-phenylpropan-1-one	[1][2]
Synonyms	α-Chloropropiophenone, 2- Chloro-1-phenyl-1-propanone	[2]
Appearance	Colorless to light orange to yellow clear liquid	[4]
Boiling Point	115-116 °C (15 Torr)	[5]
Melting Point	Not applicable (liquid at room temperature)	[4]
Density	1.128 ± 0.06 g/cm ³ (Predicted)	[5]
Refractive Index	1.5320 to 1.5360	[5]
Solubility	Soluble in Benzene, Chloroform, DMSO, Methanol	[5]

Table 2: Spectroscopic Data of 2-Chloropropiophenone

Spectroscopic Technique	Key Features	Source(s)
¹³ C NMR	Spectra available, specific chemical shifts can be found in spectral databases.	[1][6]
¹ H NMR	Spectra available, specific chemical shifts can be found in spectral databases.	
Infrared (IR) Spectroscopy	Vapor phase IR spectra available.	[1][7]
Mass Spectrometry (MS)	GC-MS data available.	[1][8]



Synthesis of 2-Chloropropiophenone: Experimental Protocols

Several methods for the synthesis of **2-Chloropropiophenone** have been reported, primarily involving the chlorination of propiophenone or the reaction of chlorodracylic acid with propionic acid. Below are detailed experimental protocols derived from patent literature.

Protocol 1: Chlorination of Propiophenone

This method involves the direct chlorination of propiophenone using a suitable chlorinating agent in the presence of a catalyst.

Materials:

- Propiophenone
- Aluminum trichloride (anhydrous)
- Chlorine gas
- Frozen water
- · Hydrochloric acid
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- In a reaction vessel, charge propiophenone and anhydrous aluminum trichloride in a molar ratio of 1:1 to 1:2.
- Heat the mixture to 70-80 °C.
- Bubble chlorine gas through the heated reaction mixture. The molar ratio of chlorine to propiophenone should be between 1.1:1 and 2:1.
- After the reaction is complete (monitored by appropriate analytical techniques such as TLC or GC), cool the reaction mixture.



- Pour the reaction mixture into a mixture of frozen water and hydrochloric acid for hydrolysis.
- Separate the organic layer, wash it with water, and dry it over a suitable drying agent.
- Purify the crude product by vacuum distillation to obtain **2-Chloropropiophenone**.



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Caption: Synthesis of **2-Chloropropiophenone** via chlorination.

Protocol 2: From p-Chlorobenzoic Acid and Propionic Acid

This method utilizes p-chlorobenzoic acid and propionic acid in the presence of a catalyst.

Materials:

- · p-Chlorobenzoic acid
- Propionic acid
- Iron powder (catalyst)

Procedure:

• Combine p-chlorobenzoic acid, propionic acid, and iron powder in a reaction vessel. The mass ratio of p-chlorobenzoic acid to propionic acid to catalyst is typically 1:2.4-4.2:0.1-0.8.



9

- Heat the mixture to 140 °C for condensation, typically for 12 hours.
- Increase the temperature to 280-285 °C for decarboxylation, typically for 2 hours.[9]
- After the reaction is complete, the product, p-chloropropiophenone, is isolated and purified.
 The patent suggests this method simplifies separation and purification.[9]

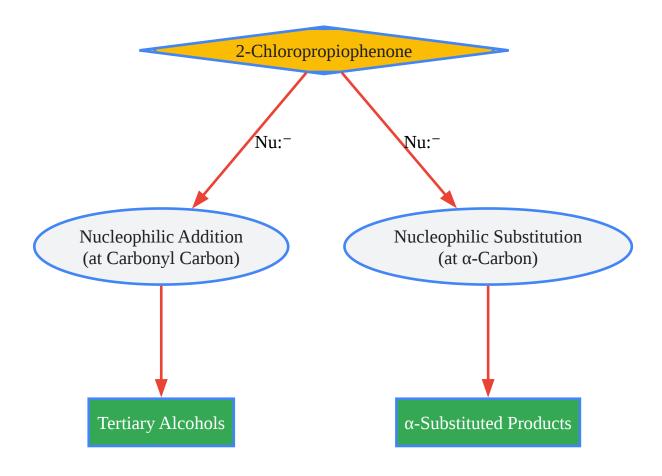
Chemical Reactivity and Applications

The reactivity of **2-Chloropropiophenone** is primarily centered around the carbonyl group and the electrophilic carbon bearing the chlorine atom. This dual reactivity makes it a valuable synthon for creating more complex molecules.

The carbonyl group is susceptible to nucleophilic attack, a characteristic reaction of ketones. The presence of the electron-withdrawing chlorine atom at the alpha-position enhances the electrophilicity of the carbonyl carbon.

The alpha-carbon, bonded to the chlorine atom, is an electrophilic center and is prone to nucleophilic substitution reactions (S_n2). This allows for the introduction of various functional groups at this position. For instance, it can react with amines to form aminoketones, which are precursors to various pharmaceuticals. A notable application is in the synthesis of Bupropion, an antidepressant, where m-chloropropiophenone undergoes bromination followed by amination.[10]





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Caption: Key reaction pathways of **2-Chloropropiophenone**.

Biological Activity

While **2-Chloropropiophenone** is primarily utilized as a chemical intermediate, some of its derivatives have been investigated for their biological activities. For instance, it is a known impurity in the synthesis of bupropion.[11] There is limited direct research on the enzyme inhibition properties of **2-Chloropropiophenone** itself. However, its role as a building block for pharmacologically active molecules underscores its importance in drug discovery and development. The reactivity of the α -chloro ketone moiety allows for its potential interaction with biological nucleophiles, a common mechanism for enzyme inhibition by covalent modification. Further research is needed to explore the specific biological targets and mechanisms of action of **2-Chloropropiophenone** and its derivatives.

Safety and Handling



2-Chloropropiophenone is classified as a hazardous substance. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloropropiophenone is a key chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis is achievable through established protocols, and its reactivity profile allows for the creation of a diverse range of more complex molecules, particularly in the pharmaceutical industry. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its safe and effective use in the laboratory and in the development of new chemical entities.

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